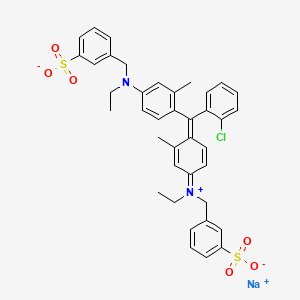
2-Metiloxazol-4-carbonitrilo
Descripción general
Descripción
2-Methyloxazole-4-carbonitrile is a chemical compound with the molecular formula C5H4N2O . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Methyloxazole-4-carbonitrile and its derivatives has been a subject of interest in the field of medicinal chemistry . Oxazole derivatives have been synthesized and screened for various biological activities . A series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Molecular Structure Analysis
The molecular structure of 2-Methyloxazole-4-carbonitrile consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives, including 2-Methyloxazole-4-carbonitrile, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
2-Metiloxazol-4-carbonitrilo: los derivados han mostrado resultados prometedores en la actividad antifúngica. Un estudio demostró que estos compuestos, particularmente cuando se diseñan y sintetizan a través de la acilación y la anulación oxidativa, inhibieron el crecimiento de hongos como Botrytis cinerea, Gibberella zeae y Colletotrichum lagenarium . El estudio de la relación estructura-actividad (SAR) indicó que ciertas sustituciones en la posición 2 del anillo de oxazol mejoran la eficacia antifúngica .
Investigación anticancerígena
En el ámbito de la investigación anticancerígena, los derivados de This compound se han sintetizado y evaluado por su potencial como agentes anticancerígenos. Estos compuestos han mostrado actividades inhibitorias del crecimiento y citostáticas contra varias líneas celulares de cáncer, incluidos subpaneles de leucemia, renal y cáncer de mama . La alta selectividad y potencia de estos derivados los convierte en excelentes candidatos para un mayor desarrollo en fármacos anticancerígenos .
Estudios de acoplamiento molecular
Los modelos de acoplamiento molecular de los derivados de This compound han proporcionado información sobre su mecanismo de acción. Por ejemplo, la actividad antifúngica de estos compuestos puede atribuirse a la formación de enlaces de hidrógeno e interacciones hidrofóbicas con enzimas clave como la Leucyl-tRNA sintetasa . Esto sugiere una posible aplicación en el diseño de terapias dirigidas contra infecciones fúngicas.
Síntesis de derivados de productos naturales marinos
Los productos naturales marinos como la estreptoclorina y la pimprinina se han utilizado como base para la síntesis de derivados de This compound. Estos derivados se han sintetizado eficazmente a partir del indol, mostrando la versatilidad de This compound en la síntesis de compuestos complejos derivados de marinos .
Desarrollo de nuevos agentes terapéuticos
El perfil farmacológico de los derivados de This compound se extiende al desarrollo de nuevos agentes terapéuticos. Su capacidad para interactuar con objetivos biológicos y exhibir toxicidad selectiva hacia las células cancerosas los posiciona como andamios prometedores para el descubrimiento de fármacos .
Modificación química y elucidación estructural
This compound: sirve como un intermedio clave en la modificación química y la elucidación estructural de varios compuestos. Su reactividad y estabilidad en diferentes condiciones químicas permiten a los investigadores explorar una amplia gama de transformaciones químicas .
Química farmacéutica
En química farmacéutica, This compound y sus derivados son valiosos por sus propiedades medicinales. Se utilizan en la síntesis de compuestos con potenciales propiedades antipatógenas y anticancerígenas, contribuyendo a la búsqueda de fármacos más seguros y eficaces .
Safety and Hazards
Direcciones Futuras
Oxazole derivatives, including 2-Methyloxazole-4-carbonitrile, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Future research may focus on exploring these biological activities further and developing new therapeutic applications.
Mecanismo De Acción
Target of Action
2-Methyloxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compoundIt’s known that oxazole derivatives have been found to exhibit antiviral activities . They have shown considerable antiviral activity against the human cytomegalovirus (HCMV) in vitro .
Mode of Action
It’s known that nitriles, such as 2-methyloxazole-4-carbonitrile, can undergo a reaction where the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . This imine anion can then accept a second hydride to form a dianion, which can be converted to an amine by the addition of water .
Biochemical Pathways
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can affect various biochemical pathways, leading to a wide range of biological actions.
Pharmacokinetics
The compound’s Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the bioavailability of the compound.
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
The safety data sheet for the compound suggests that it should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and light might affect the stability of the compound.
Análisis Bioquímico
Biochemical Properties
2-Methyloxazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methyloxazole-4-carbonitrile and cytochrome P450 enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific enzyme and the context of the reaction .
Additionally, 2-Methyloxazole-4-carbonitrile has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins, modulating their activity and influencing downstream signaling events. These interactions are typically mediated through non-covalent bonds, such as hydrogen bonds and van der Waals forces, which allow for reversible binding and regulation of protein function.
Cellular Effects
The effects of 2-Methyloxazole-4-carbonitrile on various cell types and cellular processes are diverse and significant. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyloxazole-4-carbonitrile can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Moreover, 2-Methyloxazole-4-carbonitrile has been shown to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to alterations in metabolic flux and changes in the levels of various metabolites. These effects are particularly relevant in the context of cancer research, where metabolic reprogramming is a hallmark of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 2-Methyloxazole-4-carbonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in either inhibition or activation of the target biomolecule’s activity, depending on the context .
For instance, 2-Methyloxazole-4-carbonitrile can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Methyloxazole-4-carbonitrile can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyloxazole-4-carbonitrile can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . The degradation products of 2-Methyloxazole-4-carbonitrile can have different biochemical properties and may influence cellular function in distinct ways.
Long-term studies have shown that prolonged exposure to 2-Methyloxazole-4-carbonitrile can lead to cumulative effects on cellular function. For example, chronic exposure to this compound can result in sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Methyloxazole-4-carbonitrile in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 2-Methyloxazole-4-carbonitrile can exhibit toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the generation of reactive metabolites .
Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications of 2-Methyloxazole-4-carbonitrile .
Metabolic Pathways
2-Methyloxazole-4-carbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Methyloxazole-4-carbonitrile, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the oxazole ring, followed by further oxidation and conjugation reactions .
The metabolites of 2-Methyloxazole-4-carbonitrile can have different biochemical properties and may interact with other metabolic enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of key metabolites, which can have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of 2-Methyloxazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Propiedades
IUPAC Name |
2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFTYSPOXDAKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415959 | |
| Record name | 2-Methyloxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89282-09-7 | |
| Record name | 2-Methyloxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)








